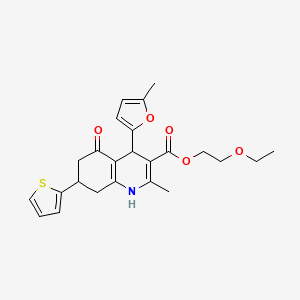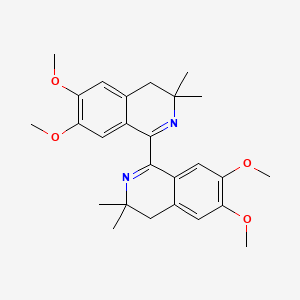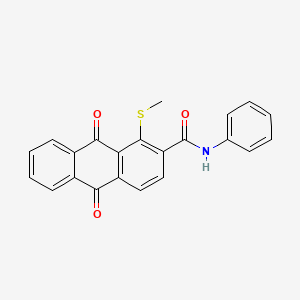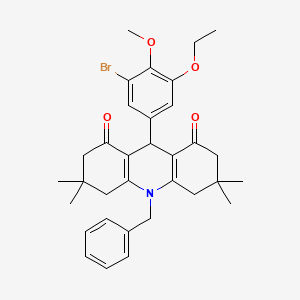![molecular formula C19H17NO5S B15006520 6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,4]oxazin-2-one core, which is a heterocyclic structure known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one typically involves a multi-step process. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of p-tolylacetic acid derivatives and ethanesulfonyl chloride in the presence of a base to facilitate the formation of the oxazinone ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazinone ring or the ethanesulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(2-oxo-2-(p-tolyl)ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one: Shares a similar core structure but lacks the ethanesulfonyl group.
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid: Another related compound with a different substitution pattern.
Uniqueness
6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one is unique due to the presence of the ethanesulfonyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C19H17NO5S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO5S/c1-3-26(23,24)14-8-9-18-15(10-14)20-16(19(22)25-18)11-17(21)13-6-4-12(2)5-7-13/h4-11,21H,3H2,1-2H3/b17-11- |
Clave InChI |
PRMQXVZLOYZKKI-BOPFTXTBSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)C)\O |
SMILES canónico |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B15006441.png)


![2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15006454.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B15006458.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)


![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)

![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)

